molecular formula C12H11NO5 B1676846 5-(Methacryloylamino)isophthalic acid CAS No. 73912-52-4

5-(Methacryloylamino)isophthalic acid

Cat. No. B1676846
CAS RN: 73912-52-4
M. Wt: 249.22 g/mol
InChI Key: NVOBVSWSDYFEMR-UHFFFAOYSA-N
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Description

5-(Methacryloylamino)isophthalic acid is a compound with the molecular formula C12H11NO5 . It is also known by other names such as 5-Methacrylamidoisophthalic acid and MS 15203 . The compound has a molecular weight of 249.22 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid . The InChI string and the Canonical SMILES for the compound are also provided .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.22 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The exact mass and the monoisotopic mass are both 249.06372245 g/mol . The topological polar surface area is 104 Ų .

Scientific Research Applications

Polymer Synthesis and Properties

5-(Methacryloylamino)isophthalic acid serves as a monomer in the synthesis of polymers with specific structural features and functionalities. The synthesis of polymerizable dendrimers, for instance, involves the use of 5-(N-methacrylamino)isophthalic acid to create branched polymers with ester groups, which are optically active and possess a range of polymerization degrees. These polymers find applications in various fields due to their unique physical and chemical properties (Draheim & Ritter, 1995).

Photoluminescent Materials

Compounds derived from phthalic acid diesters, including modifications of 5-(Methacryloylamino)isophthalic acid, have been explored for their photoluminescent properties. These materials exhibit efficient blue emission in solid states, making them potential candidates for use in optoelectronic devices and as fluorophores for scientific research applications. The ability to fine-tune the emission color through molecular modifications opens up possibilities for customized materials suited to specific needs (Shimizu & Tamagawa, 2015).

Photoactive Polyamides

The development of photoactive polyamides from 5-(3-acetoxynaphthoylamino)isophthalic acid illustrates the adaptability of 5-(Methacryloylamino)isophthalic acid derivatives in creating materials with specialized functions. These polyamides, synthesized under microwave irradiation, demonstrate significant thermal stability and photoluminescence, suggesting their utility in advanced material applications where these properties are desirable (Mallakpour & Rafiee, 2007).

Drug Delivery Systems

Methacrylic-based copolymers, potentially utilizing derivatives of 5-(Methacryloylamino)isophthalic acid, have been investigated for their application in drug delivery systems. These materials exhibit pH-sensitive behavior conducive to targeted drug release, such as in colon cancer therapy. The incorporation of 5-Fluorouracil into these copolymers demonstrates the potential for creating efficient and targeted drug delivery mechanisms, leveraging the unique properties of the methacrylic backbone for controlled release (Ashwanikumar et al., 2012).

properties

IUPAC Name

5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOBVSWSDYFEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995912
Record name 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methacryloylamino)isophthalic acid

CAS RN

74398-76-8
Record name 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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